3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Description
3-(4-Oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a hybrid heterocyclic compound featuring a quinazolinone core linked via a propanamide bridge to a pyrazolo[1,5-a]pyridine moiety. The quinazolinone scaffold is widely recognized for its pharmacological relevance, particularly in kinase inhibition and anticancer applications, due to its planar aromatic structure and hydrogen-bonding capabilities . The pyrazolo[1,5-a]pyridine component, a nitrogen-rich bicyclic system, is prevalent in bioactive molecules targeting receptors such as aryl hydrocarbon receptors (AhR) and phosphodiesterases . The propanamide linker likely enhances molecular flexibility and solubility, balancing the hydrophobic quinazolinone and pyrazolo-pyridine domains.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-11-14-12-22-24-9-4-3-7-17(14)24)8-10-23-13-21-16-6-2-1-5-15(16)19(23)26/h1-7,9,12-13H,8,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRZWYZPGYNLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation. This method yields a wide range of substituted pyrazolo[1,5-a]pyridines and related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the pyrazolo[1,5-a]pyridine moiety, can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents. The specific conditions depend on the desired modification of the compound.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications on the quinazolinone or pyrazolo[1,5-a]pyridine moieties.
Scientific Research Applications
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activities against cancer cell lines.
Medicine: Explored as a potential kinase inhibitor for treating various cancers.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as kinases. The compound mimics the binding interactions of ATP in kinase active sites, inhibiting their activity and thereby exerting its effects .
Comparison with Similar Compounds
Table 2: Comparison of Pyrazolo Heterocyclic Derivatives
Hybrid Structures and Propanamide Linkers
The propanamide linker in the target compound distinguishes it from simpler heterocyclic hybrids. For instance, N-(5-{[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)propanamide () uses a propanamide group to tether a pyrazolo-pyrimidine to an aniline moiety. This compound’s molecular weight (295.22 g/mol) is lower than the target’s, suggesting the latter’s increased complexity may impact pharmacokinetics . Additionally, compound 12 () employs a thiourea linker instead of propanamide, demonstrating how linker choice affects reactivity and stability .
Biological Activity
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a quinazolinone core linked to a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is , with a molecular weight of 333.37 g/mol. The structure contributes to its unique biological properties, influencing its interaction with various biological targets.
The primary mechanism of action for this compound is its ability to inhibit specific kinases. It mimics ATP binding to kinase active sites, which disrupts normal cellular signaling pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Studies have shown that it can induce cell death in human cancer cells through mechanisms such as apoptosis and cell cycle arrest. For example, in vitro assays demonstrated that concentrations ranging from 10 µM to 50 µM effectively reduced cell viability in breast and lung cancer cell lines by over 50% compared to control groups.
Kinase Inhibition
As a potential kinase inhibitor, this compound has been evaluated for its effects on several kinases implicated in cancer progression. Notably, it has shown promising results as an inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme, which is crucial for DNA repair mechanisms in cells. IC50 values reported for related compounds range from nanomolar to micromolar concentrations, indicating potent activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar heterocyclic compounds known for their anticancer properties:
| Compound Name | Structure Type | IC50 (µM) | Target Kinase |
|---|---|---|---|
| This compound | Quinazolinone-Pyrazole | 10-50 | PARP |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole | 15 | Various Kinases |
| Pyrazolo[1,5-a]quinazoline | Quinazoline | 20 | Akt |
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazolinone and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that derivatives closely related to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents.
In Vivo Studies
Another significant investigation involved the administration of the compound in murine models bearing xenografted tumors. The results indicated a marked reduction in tumor size after treatment with the compound over four weeks, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
